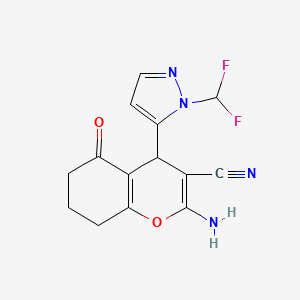![molecular formula C16H15NO6S B10915816 4-hydroxy-5-{(2E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoyl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10915816.png)
4-hydroxy-5-{(2E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoyl}-2H-1,3-thiazine-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-5-{3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]ACRYLOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound with a unique structure that includes a thiazine ring, hydroxy, methoxy, and methoxymethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-5-{3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]ACRYLOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactionsThe final step involves the acrylation of the compound to introduce the acryloyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory conditions to industrial scale through pilot studies and process optimization .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-5-{3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]ACRYLOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The methoxy and methoxymethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the acryloyl group can produce saturated derivatives .
Scientific Research Applications
4-HYDROXY-5-{3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]ACRYLOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-HYDROXY-5-{3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]ACRYLOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Shares similar functional groups but lacks the thiazine ring and acryloyl group.
Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar structure but differs in the absence of the thiazine ring and acryloyl group.
Uniqueness
4-HYDROXY-5-{3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]ACRYLOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of a thiazine ring with hydroxy, methoxy, and methoxymethyl groups, along with an acryloyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H15NO6S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoyl]-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C16H15NO6S/c1-22-8-10-7-9(4-6-12(10)23-2)3-5-11(18)13-14(19)17-16(21)24-15(13)20/h3-7,20H,8H2,1-2H3,(H,17,19,21)/b5-3+ |
InChI Key |
UTMFSCFYZHEHAK-HWKANZROSA-N |
Isomeric SMILES |
COCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O)OC |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=CC(=O)C2=C(SC(=O)NC2=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915734.png)
![Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B10915755.png)
![5-(4-fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10915758.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10915762.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole](/img/structure/B10915768.png)
![N-cyclopropyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10915775.png)
![1-ethyl-4-nitro-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10915779.png)
![5-phenyl-N-[1-(propan-2-yl)piperidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10915793.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10915796.png)
![7-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10915799.png)

![2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide](/img/structure/B10915804.png)
![4-chloro-N-[1-(dipropan-2-ylamino)propan-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10915806.png)

